

A Technical Guide to the Synthesis and Isotopic Labeling of Iopromide-d3

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Compound of Interest

Compound Name: Iopromide-d3

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This document provides an in-depth technical overview of the chemical synthesis of **Iopromide-d3**, a deuterium-labeled analog of the non-ionic, low-osmolar X-ray contrast agent, Iopromide. The inclusion of a stable isotope label makes **Iopromide-d3** an invaluable tool in metabolic studies and a critical internal standard for quantitative bioanalysis using mass spectrometry.[1][2] This guide details the synthetic pathway, experimental protocols, and key chemical intermediates involved in its preparation.

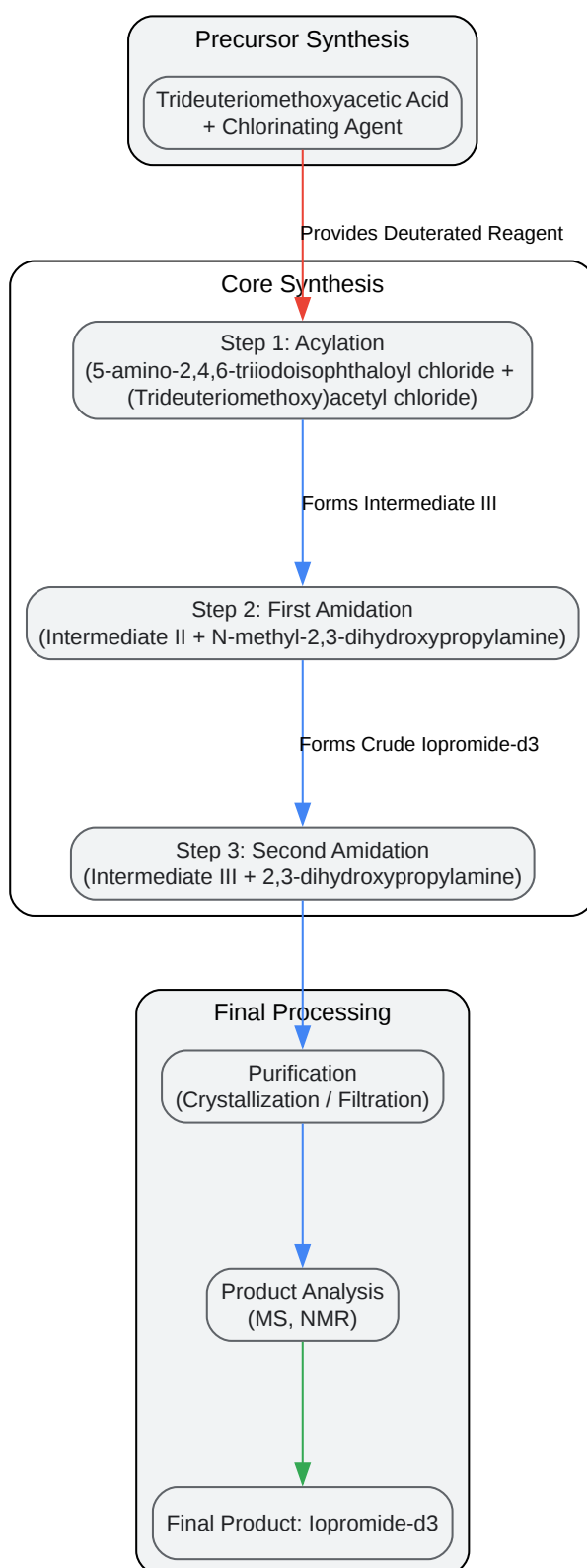
Introduction to Iopromide and Isotopic Labeling

Iopromide is a widely used iodinated contrast medium that enhances the visibility of vascular structures in radiographic imaging.[3][4] It is a complex molecule featuring a tri-iodinated benzene ring core with two amide side chains.[3] The isotopic labeling of pharmaceuticals with stable isotopes like deuterium (^2H) is a common practice in drug development.[5] Deuterium-labeled compounds, such as **Iopromide-d3**, are chemically identical to their non-labeled counterparts but have a higher mass. This mass difference allows them to be distinguished in mass spectrometry, making them ideal internal standards for accurately quantifying the parent drug in biological samples.[1][2] **Iopromide-d3** is specifically labeled with three deuterium atoms on the methoxyacetyl group.[6]

Synthetic Strategy for Iopromide-d3

The synthesis of **lopromide-d3** follows the established pathways for unlabeled lopromide, with the key modification being the introduction of a deuterated precursor at the appropriate step. The most direct strategy involves the use of (trideuteriomethoxy)acetyl chloride as the acylating agent. This reagent is used to introduce the labeled side chain onto the core aromatic structure.

The general synthesis starts with 5-amino-2,4,6-triiodoisophthaloyl chloride and proceeds through a series of acylation and amidation reactions to build the final molecule.



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Caption: General experimental workflow for the synthesis of **lopromide-d3**.

Key Intermediates and Reagents

The successful synthesis of **Iopromide-d3** relies on the careful preparation and reaction of several key chemical compounds.

| Compound Name | Molecular Formula (Unlabeled) | Role |
|--|-------------------------------|------------------------------------|
| 5-Amino-2,4,6-triiodoisophthaloyl chloride | $C_8H_2Cl_2I_3NO_2$ | Starting Material / Core Structure |
| (Trideuteriomethoxy)acetyl chloride | $C_3H_2D_3ClO_2$ | Deuterium Labeling Agent |
| 5-[(2-methoxy-d3)acetamido]-2,4,6-triiodoisophthaloyl chloride | $C_{11}H_5D_3Cl_2I_3N_2O_4$ | Intermediate I |
| N-methyl-2,3-dihydroxypropylamine | $C_4H_{11}NO_2$ | Side-chain Amine 1 |
| 2,3-dihydroxypropylamine | $C_3H_9NO_2$ | Side-chain Amine 2 |
| Iopromide-d3 | $C_{18}H_{21}D_3I_3N_3O_8$ | Final Product |

Experimental Protocols

The following protocols are synthesized from various patented methods for Iopromide synthesis and adapted for the preparation of the d3-labeled analog.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

4.1. Preparation of (Trideuteriomethoxy)acetyl chloride

The deuterated acylating agent is prepared from its corresponding carboxylic acid.

- Reagents: (Trideuteriomethoxy)acetic acid, a chlorinating agent (e.g., triphosgene or thionyl chloride), and an appropriate solvent (e.g., dichloromethane).
- Procedure:

- Dissolve (Trideuteriomethoxy)acetic acid in the anhydrous solvent under an inert atmosphere.
- Slowly add the chlorinating agent to the solution at a controlled temperature (e.g., 0-5 °C).
- Allow the reaction to stir at room temperature until completion, monitored by a suitable method (e.g., TLC or GC).
- The solvent and excess chlorinating agent are removed under reduced pressure. The resulting (Trideuteriomethoxy)acetyl chloride is typically used in the next step without further purification.

4.2. Synthesis of **Iopromide-d3**

This multi-step synthesis requires careful control of reaction conditions.

- Step 1: Synthesis of 5-[(2-methoxy-d3)acetamido]-2,4,6-triiodoisophthaloyl chloride (Intermediate I)
 - 5-amino-2,4,6-triiodoisophthaloyl chloride is dissolved in a suitable solvent such as dimethylacetamide (DMAc) or dichloromethane.[\[7\]](#)[\[8\]](#)
 - The solution is cooled, and the freshly prepared (Trideuteriomethoxy)acetyl chloride is added dropwise.
 - The reaction mixture is stirred until the acylation is complete. This intermediate is often used directly in the subsequent step.[\[9\]](#)
- Step 2: Synthesis of Intermediate II
 - To the solution containing Intermediate I, N-methyl-2,3-dihydroxypropylamine is added, often in the presence of a catalyst or base like triethylamine.[\[7\]](#)[\[9\]](#)
 - The reaction proceeds to form the first amide bond selectively. The temperature is carefully controlled to prevent side reactions.
- Step 3: Synthesis of **Iopromide-d3**

- Following the formation of Intermediate II, 2,3-dihydroxypropylamine is added to the reaction mixture.^[7]
- The reaction is stirred until the formation of the second amide bond is complete, yielding crude **lopromide-d3**.
- Purification:
 - The final product is isolated and purified through a series of steps which may include crystallization, filtration, and washing with various organic solvents to remove by-products and unreacted starting materials.^{[8][9]}
 - The purity of the final **lopromide-d3** product should be confirmed using analytical techniques such as HPLC, Mass Spectrometry (to confirm mass and isotopic enrichment), and NMR.

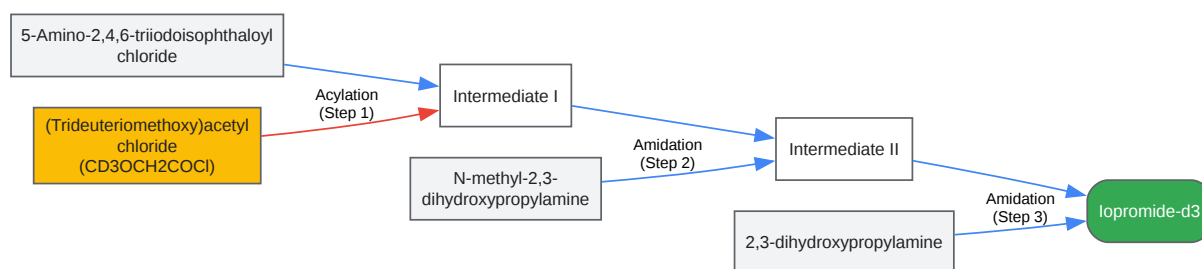
Quantitative Data

While specific yields for the synthesis of **lopromide-d3** are not extensively published, the yields for the unlabeled lopromide synthesis provide a benchmark. An overall yield of 76.3% has been reported for an improved synthesis method for unlabeled lopromide.^[11] Individual step yields are highly dependent on the specific reaction conditions, catalysts, and purification methods employed.

| Step | Reactants | Product | Reported Overall Yield (Unlabeled) |
|------------------|--|-----------------|------------------------------------|
| Acylation | 5-amino-2,4,6-triiodoisophthaloyl chloride + (Trideuteriomethoxy)acetyl chloride | Intermediate I | \multirow{3}{*}{76.3% [11]} |
| First Amidation | Intermediate I + N-methyl-2,3-dihydroxypropylamine | Intermediate II | |
| Second Amidation | Intermediate II + 2,3-dihydroxypropylamine | Iopromide-d3 | |

Visualization of the Chemical Pathway

The following diagram illustrates the core chemical transformations in the synthesis of **Iopromide-d3**.



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Caption: Chemical synthesis pathway of **Iopromide-d3**.

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